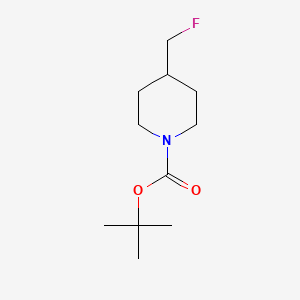

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group

Méthodes De Préparation

The synthesis of Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-piperidone hydrochloride hydrate.

Protection: The piperidone is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Fluoromethylation: The protected piperidine is then subjected to fluoromethylation using a fluoromethylating agent like fluoromethyl iodide (CH2FI) in the presence of a base such as potassium carbonate (K2CO3).

Purification: The final product is purified using standard techniques such as column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Analyse Des Réactions Chimiques

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include bases like potassium carbonate, acids like trifluoroacetic acid, and nucleophiles such as amines. Major products formed from these reactions include substituted piperidines and deprotected amines.

Applications De Recherche Scientifique

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the Boc group provides protection during synthetic transformations .

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:

1-N-Boc-4-hydroxypiperidine: This compound contains a hydroxyl group instead of a fluoromethyl group, leading to different reactivity and applications.

1-N-Boc-4-acetylpiperidine:

1-N-Boc-4-chloromethylpiperidine:

The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it valuable in drug design and development.

Activité Biologique

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a fluoromethyl group at the 4-position. The synthesis typically involves the following steps:

- Starting Materials : Piperidine derivatives and tert-butyl chloroformate are common starting materials.

- Reaction Conditions : The reaction is generally conducted under inert conditions using organic solvents like dichloromethane or tetrahydrofuran (THF).

- Yield Optimization : The reaction conditions are optimized to maximize yield and purity, often utilizing techniques such as column chromatography for purification.

The biological activity of this compound is linked to its interaction with various molecular targets in biological systems. Studies suggest that it may modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Inhibition : Preliminary data indicate that this compound may inhibit specific kinases involved in cancer cell proliferation.

- Receptor Interaction : The structural features allow it to interact with receptors, potentially influencing cellular responses.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits significant activity against various cancer cell lines. Table 1 summarizes key findings from in vitro studies:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Inhibition of proliferation |

| U251 (Glioblastoma) | 5 | Decreased cell viability |

| A549 (Lung) | 15 | Induction of apoptosis |

Study on Anticancer Activity

A recent study investigated the effects of this compound on U251 glioblastoma cells. Treatment with the compound at concentrations significantly above the IC50 resulted in:

- Decreased Cell Proliferation : A reduction in cell number was observed, correlating with alterations in cell cycle progression.

- Gene Expression Changes : RNA sequencing revealed that treatment affected the expression of genes associated with growth and inflammatory responses, highlighting its potential role as an anti-cancer agent .

Mechanistic Insights

Further mechanistic studies indicated that the compound may influence intracellular signaling pathways related to apoptosis. Specifically, it was found to modulate the expression of pro-apoptotic and anti-apoptotic proteins, suggesting a dual mechanism involving both direct cytotoxicity and modulation of survival pathways.

Propriétés

IUPAC Name |

tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPONZPZEVAZHJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.